2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Description
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS: 1419101-22-6) is a brominated pyrimidine derivative with a molecular formula of C₁₁H₁₆BrN₃O and a molecular weight of 286.173 g/mol . The compound features a pyrimidine core substituted with a bromine atom at position 2 and a 1-methyl-piperidin-4-ylmethoxy group at position 3. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protein degraders and kinase inhibitors.
The compound is commercially available with a purity of ≥97% and is stored at room temperature, emphasizing its stability under standard laboratory conditions .
Properties
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-5-hydroxypyrimidine with 1-methyl-4-piperidinemethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine serves as a building block for synthesizing potential therapeutic agents. Its derivatives are being explored for their pharmacological properties, particularly in targeting neurological disorders and cancer therapies. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug discovery .
Biological Studies
This compound is utilized in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors. Its ability to modulate biological pathways positions it as a valuable tool in chemical biology, particularly for probing cellular processes and understanding disease mechanisms .
Materials Science
In materials science, this compound can be incorporated into the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of pyrimidines, including this compound, in drug discovery. Research indicates that this compound may act as an inhibitor in various biological pathways related to neurological disorders and cancer therapies. Its derivatives are being evaluated for their binding affinities to specific receptors involved in neurotransmission and cell signaling pathways .
For instance, Kumari et al. have focused on developing antibacterial agents incorporating pyrimidines by targeting bacterial DNA gyrase, a crucial enzyme for DNA replication and transcription. This research underscores the importance of pyrimidines in developing new therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine with key analogues, highlighting differences in substituents, molecular properties, and applications:
Key Research Findings
- Electronic and Spectroscopic Properties: Quantum chemical studies on analogues like 2-amino-5-bromo-4-methoxypyrimidine reveal that electron-withdrawing groups (e.g., Br) at C5 enhance stability, while electron-donating groups (e.g., OCH₃) at C2/C4 modulate electronic transitions . These findings suggest that the bromine and piperidine groups in the reference compound contribute to its unique reactivity and binding affinity.
- Reactivity Differences : The substitution of bromine with chlorine (as in 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine) reduces steric bulk and alters nucleophilic aromatic substitution kinetics, impacting its utility in Suzuki coupling reactions .
- Biological Applications : Piperidine-containing pyrimidines, such as the reference compound, are prioritized in drug discovery due to their improved solubility and ability to penetrate lipid membranes compared to simpler analogues like 2-methoxy-5-bromopyrimidine .
Lumping Strategy in Comparative Studies
As per computational modeling approaches, pyrimidines with similar substitution patterns (e.g., bromine at C5, heterocyclic groups at C2) are often "lumped" into surrogate categories to simplify reaction networks . For example, this compound and its chloro analogue may be grouped for predicting metabolic pathways or degradation kinetics.
Biological Activity
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS No: 1419101-22-6) is a pyrimidine derivative characterized by a bromine atom and a methoxy group attached to a piperidine moiety. Its molecular formula is C₁₁H₁₆BrN₃O, with a molecular weight of approximately 286.17 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of neurology and oncology.
Structure and Properties
The structural features of this compound are critical for its biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing its reactivity and potential for functionalization. The methoxy group and piperidine ring contribute to the compound's ability to interact with various biological targets, including neurotransmitter systems.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been studied as an inhibitor in various cancer pathways, showing promise in targeting tumor growth and proliferation. For instance, preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell signaling pathways, which could lead to reduced tumor viability.
Neurological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The piperidine moiety may enhance binding affinity to receptors implicated in cognitive functions and mood regulation, making it a candidate for further exploration in neuropharmacology.
Research Findings
Several studies have evaluated the pharmacological profile of this compound:
- Structure-Activity Relationship (SAR) Studies : Recent SAR studies on piperidine derivatives have shown that modifications to the pyrimidine structure can significantly enhance biological activity. For example, variations in substitution patterns have resulted in compounds with improved potency against specific cancer cell lines .
- In Vitro and In Vivo Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. In vivo studies are necessary to confirm these findings and assess the safety profile .
- Comparative Analysis : A comparative analysis with similar compounds reveals that this compound possesses unique biological properties due to its specific combination of substituents. This uniqueness may confer distinct advantages over other derivatives .
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of piperidine were evaluated for their ability to inhibit tumor growth in mouse models. The results indicated that compounds similar to this compound showed significant reductions in tumor size when administered at specific dosages over a defined period .
Case Study 2: Neurological Applications
Another investigation focused on the neuroprotective effects of pyrimidine derivatives, including this compound. The study found that these compounds could potentially mitigate neurodegeneration by modulating neurotransmitter release and receptor activity .
Comparative Table of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Bromo-2-(1-methylpiperidin-4-yloxy)pyrimidine | Structure | Different substitution pattern on the pyrimidine ring |
| 2-Chloro-5-(1-methylpiperidin-4-yloxy)pyrimidine | Structure | Chlorine instead of bromine; potential differences |
| 2-Bromo-4-(1-methylpiperidin-4-yloxy)pyrimidine | Structure | Altered position of the substituent on the pyrimidine ring |
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, and how is purity ensured?
Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach is:
Bromination : Introduce bromine at the 2-position of pyrimidine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .
Etherification : React the brominated intermediate with 1-methyl-piperidin-4-ylmethanol via nucleophilic aromatic substitution (SNAr), often catalyzed by a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?
Answer:
- Spectroscopy :
- Computational Analysis :
- DFT Calculations : Predicts molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to assess reactivity .
- IR Simulation : Matches experimental IR peaks (e.g., C-Br stretch ~550 cm⁻¹) to confirm functional groups .
Advanced: How can reaction conditions be optimized to mitigate competing pathways during SNAr reactions involving the bromopyrimidine core?
Answer:
Competing hydrolysis or dimerization can occur due to the electron-deficient pyrimidine ring. Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophilicity of the alkoxide .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-reaction suppression.
- Catalysis : Additives like tetrabutylammonium bromide (TBAB) improve reaction rates via phase-transfer effects .
Monitoring : TLC or in-situ FTIR tracks intermediate formation, enabling real-time adjustments .
Advanced: What mechanistic insights guide the design of derivatives using this compound as a precursor?
Answer:
The bromine atom serves as a leaving group, enabling further functionalization:
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) introduce aryl/heteroaryl groups at the 2-position .
- Nucleophilic Substitution : Piperidine-methoxy group at the 5-position can be modified via deprotection (e.g., TFA for tert-butyl groups) or alkylation .
Mechanistic Studies : Kinetic isotope effects (KIEs) and Hammett plots quantify electronic effects on substitution rates .
Advanced: How do steric and electronic effects of the 1-methyl-piperidin-4-ylmethoxy group influence biological activity in target molecules?
Answer:
- Steric Effects : The piperidine ring’s chair conformation and methyl group orientation impact binding to enzymes (e.g., kinases) by modulating cavity fit .
- Electronic Effects : The methoxy linker enhances solubility and hydrogen-bonding potential, while the piperidine’s basic nitrogen may interact with acidic residues in binding pockets .
Validation : Molecular docking (AutoDock Vina) and MD simulations assess binding modes and stability .
Advanced: What analytical challenges arise in resolving enantiomeric impurities during synthesis, and how are they addressed?
Answer:
Chiral impurities can originate from the piperidine ring’s stereochemistry. Solutions include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol for enantiomer separation .
- Circular Dichroism (CD) : Detects optical activity of isolated fractions .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during etherification to enforce stereocontrol .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect its utility in biological assays?
Answer:
- pH Stability : Hydrolysis of the methoxy group is minimized in neutral buffers (pH 7.4), but acidic conditions (pH <3) accelerate degradation.
- Thermal Stability : Decomposition above 100°C (TGA analysis) necessitates storage at −20°C for long-term stability .
Mitigation : Lyophilization or formulation in PEG-based matrices enhances shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
